molecular formula C14H15ClO4S B8717641 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride CAS No. 105627-33-6

2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride

Cat. No.: B8717641
CAS No.: 105627-33-6
M. Wt: 314.8 g/mol
InChI Key: XZWPXRHZRYGXOG-UHFFFAOYSA-N
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Description

2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Alkylation: The butan-2-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base.

    Sulfonylation: The sulfonyl chloride group is typically introduced by reacting the benzofuran derivative with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfonamides.

    Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved can vary, but may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1-benzofuran-4-sulfonyl chloride: Lacks the butan-2-yl group, which may affect its reactivity and applications.

    7-(Butan-2-yl)-1-benzofuran-4-sulfonyl chloride: Lacks the acetyl group, which may influence its chemical properties and biological activity.

    2-Acetyl-7-(butan-2-yl)-1-benzofuran: Lacks the sulfonyl chloride group, which may limit its use in certain reactions.

Uniqueness

2-Acetyl-7-(sec-butyl)benzofuran-4-sulfonyl chloride is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis

Properties

CAS No.

105627-33-6

Molecular Formula

C14H15ClO4S

Molecular Weight

314.8 g/mol

IUPAC Name

2-acetyl-7-butan-2-yl-1-benzofuran-4-sulfonyl chloride

InChI

InChI=1S/C14H15ClO4S/c1-4-8(2)10-5-6-13(20(15,17)18)11-7-12(9(3)16)19-14(10)11/h5-8H,4H2,1-3H3

InChI Key

XZWPXRHZRYGXOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C2C(=C(C=C1)S(=O)(=O)Cl)C=C(O2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

There was reacted 1 g (4.6 mmole) of 2-acetyl-7-sec-butylbenzofuran with chlorosulfonic acid as in Example 1, yielding 0.97 g of 2-acetyl-4-chlorosulfonyl-7-sec-butylbenzofuran (yield: 67%, MS (m/z): 314 (M+), 285 and 186). The obtained chlorosulfonyl compound was reacted with glycine ethyl ester hyrochloride as in Example 1 to give an ester compound (yield: 82%, MS (m/z): 381 (M+), 352, 308 and 279), which was then hydrolyzed to give 2-acetyl-4-(N-carboxymethylsulfamoyl)-7-sec-butylbenzofuran (light yellow plates, yield: 73%). The physical constants are shown in Table 4.
Quantity
1 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

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